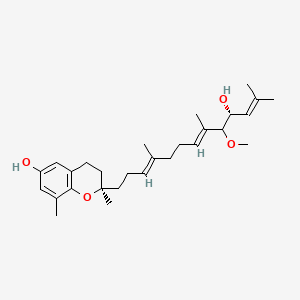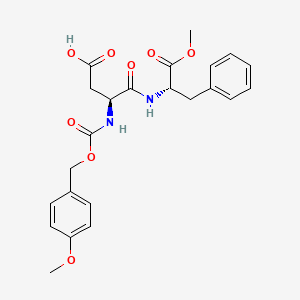
N-(p-Methoxybenzyloxycarbonyl)aspartame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Methoxybenzyloxycarbonyl)aspartame is a derivative of aspartame, a widely used artificial sweetener. This compound is characterized by the presence of a p-methoxybenzyloxycarbonyl (Moz) protecting group attached to the amino group of aspartame. The Moz group is often used in peptide synthesis to protect amino groups from unwanted reactions during chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Methoxybenzyloxycarbonyl)aspartame typically involves the protection of the amino group of aspartame with the p-methoxybenzyloxycarbonyl group. This can be achieved by reacting aspartame with p-methoxybenzyl chloroformate in the presence of a base such as dimethylaniline in dry ether at low temperatures (−5 to −10°C) . The reaction proceeds through the formation of a carbamate linkage, resulting in the protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and mechanochemical approaches can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Methoxybenzyloxycarbonyl)aspartame undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Moz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the Moz group.
Substitution: Reagents such as alkyl halides and sulfonates can be used in the presence of bases like potassium carbonate (K₂CO₃) in methanol.
Major Products Formed
Hydrolysis: Removal of the Moz group yields aspartame with a free amino group.
Substitution: Substituted products with various functional groups replacing the Moz group.
Aplicaciones Científicas De Investigación
N-(p-Methoxybenzyloxycarbonyl)aspartame has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Moz group protects the amino group during various chemical transformations.
Medicinal Chemistry: It serves as a precursor for the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of N-(p-Methoxybenzyloxycarbonyl)aspartame involves the protection of the amino group, preventing it from participating in unwanted side reactions during chemical synthesis. The Moz group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection strategy is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butyloxycarbonyl)aspartame (Boc-aspartame): Uses a tert-butyloxycarbonyl (Boc) group for amino protection.
N-(Carbobenzoxy)aspartame (Cbz-aspartame): Uses a carbobenzoxy (Cbz) group for amino protection.
Uniqueness
N-(p-Methoxybenzyloxycarbonyl)aspartame is unique due to the specific properties of the Moz group:
Propiedades
Número CAS |
68802-03-9 |
|---|---|
Fórmula molecular |
C23H26N2O8 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H26N2O8/c1-31-17-10-8-16(9-11-17)14-33-23(30)25-18(13-20(26)27)21(28)24-19(22(29)32-2)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3,(H,24,28)(H,25,30)(H,26,27)/t18-,19-/m0/s1 |
Clave InChI |
YMJGZWXROKTMQG-OALUTQOASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


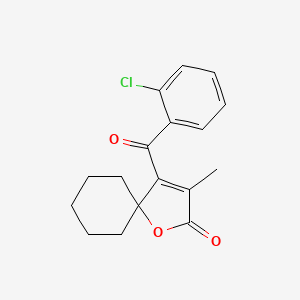
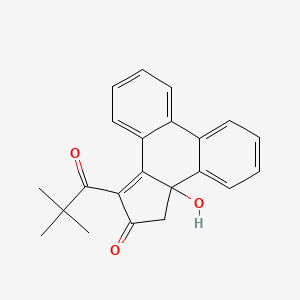

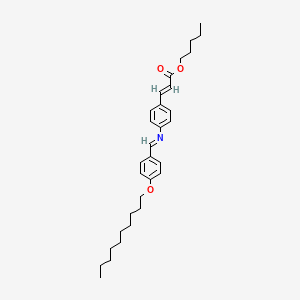
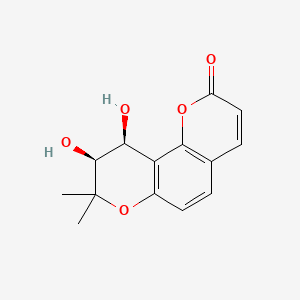
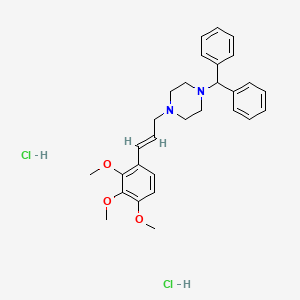

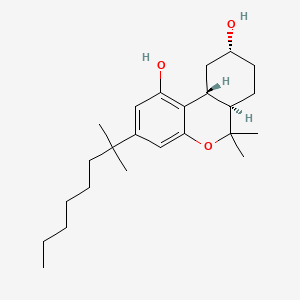

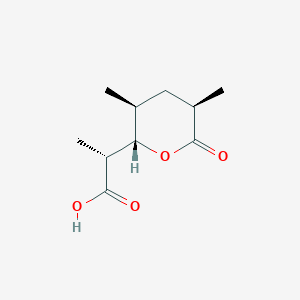
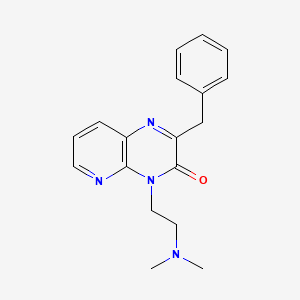
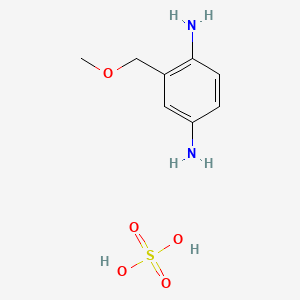
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
